Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)-

Description

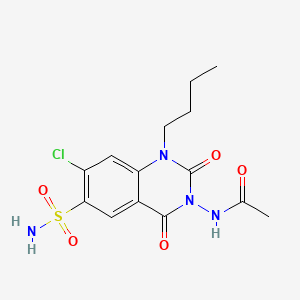

The compound “Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)-” is a quinazoline derivative characterized by a bicyclic aromatic core with two nitrogen atoms at positions 1 and 3. Its structure includes:

- A 6-(aminosulfonyl) group, contributing to solubility and possible enzyme-targeting interactions.

- A 1-butyl chain at position 1, influencing lipophilicity and membrane permeability.

- An N-acetamide moiety, which may modulate metabolic stability and binding affinity.

Its design aligns with trends in heterocyclic chemistry aimed at optimizing bioactivity through strategic substitution patterns .

Properties

CAS No. |

41399-83-1 |

|---|---|

Molecular Formula |

C14H17ClN4O5S |

Molecular Weight |

388.8 g/mol |

IUPAC Name |

N-(1-butyl-7-chloro-2,4-dioxo-6-sulfamoylquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C14H17ClN4O5S/c1-3-4-5-18-11-7-10(15)12(25(16,23)24)6-9(11)13(21)19(14(18)22)17-8(2)20/h6-7H,3-5H2,1-2H3,(H,17,20)(H2,16,23,24) |

InChI Key |

OOJSMIPOUKVHPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC(=C(C=C2C(=O)N(C1=O)NC(=O)C)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- typically involves multiple steps. One common method includes the reaction of a suitable quinazolinone derivative with an appropriate sulfonamide under specific conditions. For instance, the reaction might involve the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Structure and Composition

The compound belongs to the class of sulfonamide derivatives and is characterized by the following structural features:

- Molecular Formula : C14H16ClN3O4S

- Molecular Weight : 351.81 g/mol

- CAS Number : 41399-83-1

Biological Research

Acetamide has been studied for its antimicrobial and anticancer properties. It exhibits significant activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The results indicated that Acetamide effectively reduced cell proliferation in several cancer types, suggesting its potential as a chemotherapeutic agent .

Medicinal Chemistry

Due to its ability to inhibit DHFR, Acetamide is being explored for:

- Cancer Therapy : Its mechanism of action involves disrupting folate metabolism in rapidly dividing cells.

- Antimicrobial Agents : The compound shows promise against bacterial infections, making it a candidate for developing new antibiotics.

Pharmaceutical Development

The unique functional groups present in Acetamide allow it to serve as a precursor for synthesizing other biologically active molecules. This versatility is crucial in drug discovery and development.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the folate pathway and various cell cycle regulatory proteins .

Comparison with Similar Compounds

Compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

- Core Structure: Quinoline (one nitrogen atom) vs. Quinazoline (two nitrogen atoms). The additional nitrogen in quinazoline may enhance binding to enzymes requiring dual coordination sites.

- Substituents: 7-Chloro (shared) vs. 6-Fluoro (7f): Fluorine’s electronegativity may improve metabolic stability compared to chlorine. 1-Butyl (target) vs. 1-Cyclopropyl (7f): Cyclopropyl groups often reduce conformational flexibility but increase steric hindrance. Aminosulfonyl (target) vs.

- Functional Groups: Acetamide (target) vs.

Table 1: Structural and Functional Comparison

Functional Analogues: Antimicrobial Activity

Alternaric Acid

- Activity :

- Comparison: The target compound’s aminosulfonyl and acetamide groups may target different enzymatic pathways (e.g., dihydrofolate reductase) compared to alternaric acid’s undefined mechanism. Alternaric acid’s MIC (≤100 μg/mL) suggests higher potency than typical sulfonamide derivatives, though direct data for the target compound are lacking .

Table 2: Antimicrobial Efficacy

Research Findings and Limitations

- However, the butyl chain may limit blood-brain barrier penetration compared to smaller substituents like cyclopropyl .

- Activity Gaps: No direct antimicrobial or pharmacokinetic data are available for the target compound. Comparisons rely on structural parallels and bioactivity trends observed in analogues like 7f and alternaric acid.

Biological Activity

Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₅ClN₂O₄S

- Molecular Weight : 320.79 g/mol

- CAS Number : 284487-44-1

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₄S |

| Molecular Weight | 320.79 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- has been studied primarily in the context of its anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and autophagy.

Case Study: Anticancer Activity

In a study evaluating the efficacy of similar compounds against resistant cancer cells, it was found that derivatives with the quinazoline scaffold displayed significant activity against melanoma and pancreatic cancer models. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(6-(aminosulfonyl)-1-butyl...) | Melanoma (A375) | 5.2 | Induction of apoptosis and autophagy |

| N-(6-(aminosulfonyl)-1-butyl...) | Pancreatic Cancer | 4.8 | Induction of apoptosis and autophagy |

| Similar Quinazoline Derivative | Chronic Myeloid Leukemia (CML) | 6.0 | Induction of apoptosis |

Enzyme Inhibition Studies

Research has also indicated that compounds similar to N-(6-(aminosulfonyl)-1-butyl...) exhibit enzyme inhibition properties. For instance, studies on urease inhibition have shown promising results with IC50 values suggesting effective inhibition at low concentrations .

Table 3: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(6-(aminosulfonyl)-1-butyl...) | Urease | 9.95 |

| Related Compound | Urease | 22.61 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(6-(aminosulfonyl)-1-butyl...) suggests favorable absorption and distribution characteristics in vivo. Toxicological assessments indicate a high safety margin with an LD50 greater than 24 g/kg .

Table 4: Pharmacokinetic and Toxicological Data

| Parameter | Value |

|---|---|

| Absorption | Good |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Renal |

| LD50 | >24 g/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.